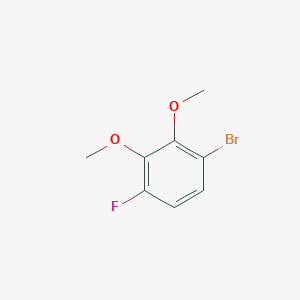

1-Bromo-2,3-dimethoxy-4-fluorobenzene

Description

1-Bromo-2,3-dimethoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom, two methoxy groups (-OCH₃), and a fluorine atom substituted on a benzene ring. Such compounds are typically used in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing and directing effects in substitution reactions .

Properties

IUPAC Name |

1-bromo-4-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWYBFHCGAIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,3-Dimethoxy-4-Fluorobenzene

- Starting Material: 2,3-dimethoxy-4-fluorobenzene (commercially available or prepared via methylation of hydroxy-fluorobenzenes).

- Brominating Agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature.

- Solvent: Common solvents include dichloromethane, acetonitrile, or carbon tetrachloride.

- Temperature: Low temperatures (0 to 5 °C) to minimize side reactions.

- Catalysts/Conditions: Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) may be used to facilitate electrophilic aromatic substitution.

This method leverages the activating effect of the methoxy groups directing bromination ortho and para to themselves, with fluorine influencing regioselectivity.

Alternative Route via Halogen Exchange or Directed Metalation

- Directed ortho-metalation (DoM): Using strong bases such as n-butyllithium (n-BuLi) to lithiate the aromatic ring at the desired position, followed by quenching with bromine or brominating agents.

- Halogen Exchange: Starting from 1-chloro-2,3-dimethoxy-4-fluorobenzene, a halogen exchange reaction with bromide sources under copper catalysis can yield the bromo derivative.

These methods offer high regioselectivity but require stringent anhydrous and inert atmosphere conditions.

Representative Experimental Procedure (Adapted from Related Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2,3-dimethoxy-4-fluorobenzene in dry dichloromethane | Prepare solution under nitrogen atmosphere |

| 2 | Cool to 0 °C and add bromine dropwise | Maintain stirring and temperature control |

| 3 | Add catalytic AlCl3 slowly | To facilitate electrophilic substitution |

| 4 | Stir at 0–5 °C for 2 hours | Monitor reaction progress by TLC or GC |

| 5 | Quench with aqueous sodium bicarbonate | Neutralize excess bromine and acid |

| 6 | Extract organic layer, wash with water, dry over MgSO4 | Purify crude product |

| 7 | Concentrate under reduced pressure | Obtain crude this compound |

| 8 | Purify by recrystallization or column chromatography | Final purification |

Yield and Purity Data

| Parameter | Value |

|---|---|

| Typical Yield | 70–85% |

| Purity (GC or HPLC) | >95% |

| Physical State | Pale yellow solid or oil |

| Melting Point | ~45–50 °C (if solid) |

Analytical Characterization

- NMR Spectroscopy: Characteristic aromatic proton shifts influenced by methoxy and fluorine substituents; bromine substitution confirmed by disappearance of proton at the brominated position.

- Mass Spectrometry: Molecular ion peak consistent with C8H8BrFO2.

- IR Spectroscopy: Methoxy C–O stretch around 1250 cm⁻¹; aromatic C–H and C–F peaks distinctive.

- GC-MS or HPLC: Used for purity assessment and monitoring reaction progress.

Notes on Reaction Optimization and Challenges

- Regioselectivity: The presence of two methoxy groups and a fluorine atom requires careful control to avoid dibromination or substitution at undesired positions.

- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and bromine.

- Temperature Control: Low temperatures reduce side reactions and improve selectivity.

- Workup: Neutralization and thorough washing are critical to remove residual bromine and acidic catalysts.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Aromatic Bromination | Br2, AlCl3, DCM, 0–5 °C | Simple, direct, moderate yield | Requires careful temperature control; possible side reactions |

| Directed ortho-Metalation | n-BuLi, THF, Br2 quench | High regioselectivity | Requires inert atmosphere, low temperature, sensitive reagents |

| Halogen Exchange | Cu catalysis, bromide salts | Useful if chloro precursor available | More steps, catalyst handling |

Chemical Reactions Analysis

1-Bromo-2,3-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions where the bromine atom is replaced by hydrogen, typically using reducing agents like palladium on carbon in the presence of hydrogen gas.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,3-dimethoxy-4-fluorobenzene serves as an important intermediate in various chemical syntheses and biological studies. Below are key applications:

Organic Synthesis

This compound is utilized as a precursor in the synthesis of complex organic molecules and pharmaceuticals. Its unique substitution pattern allows for diverse chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The compound can be reduced to yield 2,3-dimethoxy-4-fluorobenzene.

Medicinal Chemistry

This compound has shown potential in drug development due to its interactions with biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting diseases characterized by enzyme dysregulation .

The compound's unique structure enhances its lipophilicity and solubility, making it suitable for studying enzyme-substrate interactions. It has been investigated for its antibacterial properties against various pathogens, including drug-resistant strains .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | Lacks fluorine; different reactivity | Organic synthesis |

| 1-Bromo-4-fluoro-2-methoxybenzene | Different substitution pattern; altered properties | Pharmaceutical intermediates |

| 3,5-Dimethoxy-4-fluorobenzene | No bromine; affects reactivity | Organic synthesis |

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the synthesis of novel antibacterial agents using this compound as an intermediate. The compounds showed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with superoxide dismutase (SOD) and catalase (CAT), enzymes involved in oxidative stress pathways. The findings suggested that derivatives of this compound could modulate oxidative stress responses, indicating potential therapeutic applications in diseases related to oxidative damage .

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-4-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom influences the reactivity and stability of these intermediates .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 1-bromo-2,3-dimethoxy-4-fluorobenzene and related brominated/fluorinated benzene derivatives:

Physical and Chemical Properties

- Boiling Points: 1-Bromo-2,4-difluorobenzene: 145–146°C . 1-Bromo-2,3,4-trifluorobenzene: Lower bp (~38°C) due to reduced molecular weight and increased volatility from fluorine . Methoxy-containing analogs (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) likely exhibit higher boiling points due to hydrogen bonding from -OCH₃ and -NO₂ groups .

- Reactivity: Methoxy groups (-OCH₃) in this compound activate the ring for electrophilic substitution at specific positions, while bromine and fluorine act as meta-directing groups . In contrast, amino groups (e.g., in 4-bromo-2,6-difluoroaniline) increase susceptibility to oxidation and diazotization reactions .

Biological Activity

1-Bromo-2,3-dimethoxy-4-fluorobenzene is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, methoxy, and fluorine substituents on a benzene ring. These functional groups influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules through several mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where it acts as a substrate for enzymes that facilitate these processes.

- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites or inducing conformational changes that affect their catalytic activity .

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with receptors and enzymes involved in signal transduction, potentially impacting gene expression and cellular metabolism.

Biochemical Pathways

This compound participates in several metabolic pathways:

- Phase I and II Metabolism : It undergoes metabolic transformations including oxidation and conjugation, facilitated by cytochrome P450 enzymes and transferases. These reactions lead to the formation of metabolites that can exhibit different biological activities compared to the parent compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Inhibition of Pathogens : Compounds bearing similar structural motifs have shown significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structure-activity relationship (SAR) indicates that specific substitutions enhance antimicrobial efficacy .

Cytotoxicity Studies

Dosage-dependent effects have been observed in animal models:

- Low vs. High Doses : At low doses, minimal effects are noted; however, higher doses can lead to cytotoxicity and disruption of cellular functions. Toxicity studies indicate potential organ damage at elevated exposure levels.

Study on Antibacterial Efficacy

A study evaluating the antibacterial properties of halogenated compounds reported that derivatives similar to this compound exhibited promising activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 25 μg/mL for certain analogues .

Research on Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition leads to alterations in metabolic rates and energy production within cells .

Applications in Research and Industry

The compound serves multiple roles across various fields:

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-2,3-dimethoxy-4-fluorobenzene, and how can purity be optimized?

Methodological Answer:

- Synthesis via Electrophilic Substitution: Bromination of 2,3-dimethoxy-4-fluorobenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is a common route. However, regioselectivity must be controlled due to competing substitution patterns .

- Purification: Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity >95% (GC/HPLC) is achievable, as validated by commercial synthesis protocols for analogous brominated dimethoxybenzenes .

- Key Metrics: Monitor reaction progress via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) and confirm purity using melting point analysis (expected range: 26–30°C for similar bromo-dichloro analogs) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Expect aromatic protons as a singlet (integration for 1H) due to symmetry disruption by fluorine. Methoxy groups appear as singlets (δ 3.8–4.0 ppm).

- ¹³C NMR: Fluorine coupling splits adjacent carbons (e.g., C-4, δ ~160 ppm for C-F). Bromine deshields C-1 (δ ~110 ppm) .

- MS (EI): Molecular ion peak [M]⁺ at m/z 248 (C₈H₇BrFO₂), with fragmentation patterns consistent with loss of Br (m/z 169) and OCH₃ groups .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating polysubstituted benzene derivatives be addressed?

Methodological Answer:

- Directing Group Effects: Fluorine (strong meta-director) and methoxy (ortho/para-director) groups compete, leading to mixed products. Use low temperatures (−10°C) and controlled stoichiometry to favor bromination at the least hindered position .

- Alternative Routes: Consider protecting group strategies (e.g., silyl ethers for methoxy) to simplify regioselectivity, followed by deprotection .

- Validation: Compare HPLC retention times with known standards (e.g., 1-Bromo-2,4-dimethoxybenzene, CAS 17715-69-4) to confirm product identity .

Q. How should researchers resolve contradictions in spectral data for brominated aromatic compounds?

Methodological Answer:

- Case Example: Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or impurities.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Emergency Procedures: For skin contact, wash with 10% ethanol/water solution to hydrolyze reactive intermediates .

Experimental Design & Optimization

Q. How to design a reaction scalability study for synthesizing this compound?

Methodological Answer:

- Parameters to Optimize:

- Scale-Up Challenges:

- Heat Dissipation: Use jacketed reactors for exothermic bromination steps .

- Yield Tracking: Pilot runs (1–10 g) should achieve >70% yield before kilogram-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.